![molecular formula C15H15FN2O3S B6290788 N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 2414426-30-3](/img/structure/B6290788.png)

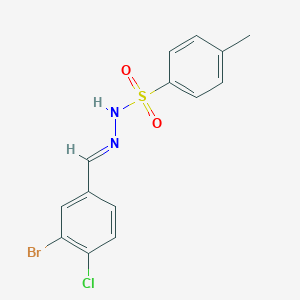

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

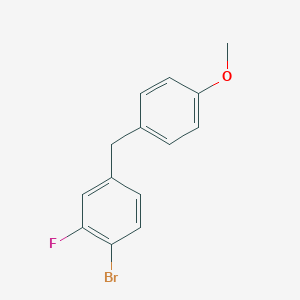

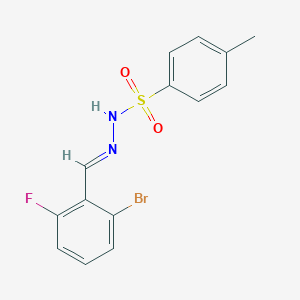

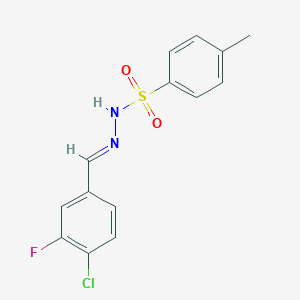

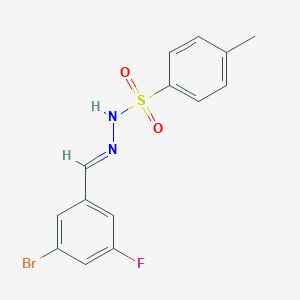

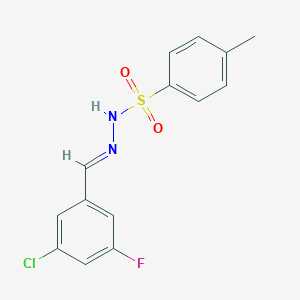

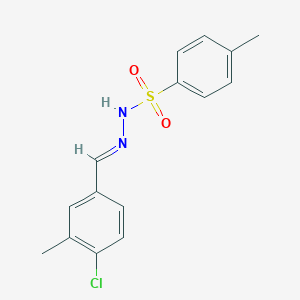

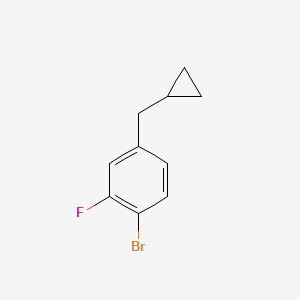

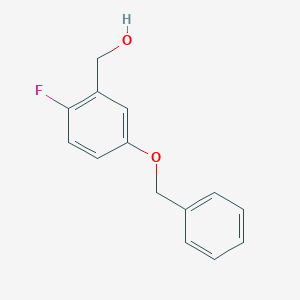

Molecular Structure Analysis

The molecular structure of “N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide” would likely include a benzylidene linked to a sulfonohydrazide group, with a fluorine atom and a methoxy group attached to the benzylidene ring .Chemical Reactions Analysis

Again, while specific reactions involving “N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide” are not available, similar compounds have been studied for their α-amylase inhibitory and radical scavenging activities .Future Directions

The future research directions for this compound could involve further studies on its potential biological activities, such as its inhibitory effect on α-amylase enzyme and its radical scavenging activities . Additionally, more research could be done to fully understand its synthesis, physical and chemical properties, and safety profile.

Mechanism of Action

Target of Action

The primary target of N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide is the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB) pathway . This pathway has been suggested to be related to the inhibition of the proliferation of non-small cell lung cancer (NSCLC) cells .

Mode of Action

N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide interacts with its targets by inhibiting PKA activity . It suppresses the expression of p-PKA and p-CREB dose-dependently . This interaction results in changes in the PKA-CREB pathway, which is crucial for the regulation of cell proliferation .

Biochemical Pathways

The affected pathway is the PKA-CREB pathway. The compound’s action on this pathway leads to a reduction in lung cancer cell viability and promotes caspase 3-dependent apoptotic cell death . This suggests that the compound’s action on the PKA-CREB pathway has downstream effects on cell survival and apoptosis .

Pharmacokinetics

The compound was designed as a novel PKA inhibitor with acceptable in silico ADME properties . .

Result of Action

The result of the compound’s action is a reduction in lung cancer cell viability and the promotion of caspase 3-dependent apoptotic cell death . In in vivo studies, orally administered N’-(4-Fluoro-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide significantly suppressed lung tumor growth in xenograft and orthotopic mouse models .

Properties

IUPAC Name |

N-[(E)-(4-fluoro-3-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-11-3-6-13(7-4-11)22(19,20)18-17-10-12-5-8-14(16)15(9-12)21-2/h3-10,18H,1-2H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMWSSJQZRQIGW-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.